(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and various aromatic substituents
Preparation Methods
The synthesis of (2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiazinane ring, followed by the introduction of the benzyl, ethoxyphenyl, and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to (2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide include:
- (2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-{[4-Chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide These compounds share similar structural features but differ in the substituents on the aromatic rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C27H24F3N3O3S |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H24F3N3O3S/c1-2-36-22-10-6-9-21(15-22)31-25(35)23-16-24(34)33(17-18-7-4-3-5-8-18)26(37-23)32-20-13-11-19(12-14-20)27(28,29)30/h3-15,23H,2,16-17H2,1H3,(H,31,35) |
InChI Key |
VGZTTXHEWSSRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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